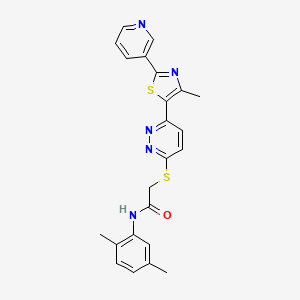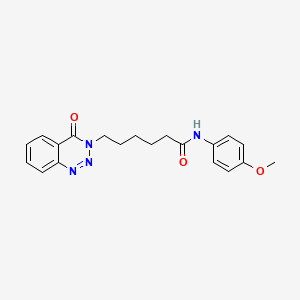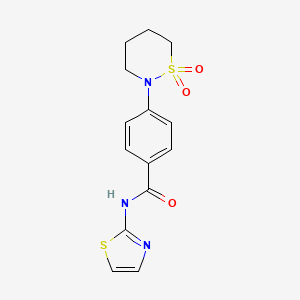
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride, commonly known as TMTD, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. TMTD is a white crystalline powder that is soluble in water, ethanol, and acetone. It is commonly used as a cross-linking agent in the rubber industry and as a fungicide in agriculture.
Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine derivatives have been investigated for their potential as anticancer agents. The presence of sulfur in the thiazolidine moiety enhances its pharmacological properties. Researchers have explored the use of this compound in inhibiting cancer cell growth and metastasis .
Anticonvulsant Properties
Thiazolidine derivatives, including our compound of interest, have shown promise as anticonvulsants. These molecules may modulate neuronal activity and reduce seizure susceptibility .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Researchers have studied its effectiveness against bacteria, fungi, and other microorganisms .
Anti-Inflammatory Potential
Thiazolidine derivatives exhibit anti-inflammatory properties. Our compound may play a role in mitigating inflammatory responses, making it relevant for conditions associated with inflammation .
Neuroprotective Effects
Thiazolidine-based compounds have been investigated for their neuroprotective properties. They may help prevent neuronal damage and support brain health .
Antioxidant Activity
The presence of sulfur in the thiazolidine ring contributes to antioxidant properties. Researchers have explored the compound’s ability to scavenge free radicals and protect cells from oxidative stress .
These diverse biological responses highlight the compound’s potential as a valuable scaffold for drug development. Researchers continue to explore its synthesis, pharmacokinetics, and clinical applications, aiming to design next-generation drug candidates . If you need further details or additional applications, feel free to ask! 😊
Propriétés
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6(2)5(7)4-11(9,10)8(6)3;/h5H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZHYHCHONMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS(=O)(=O)N1C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)



![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)